3-Fluoro-4-methyl-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

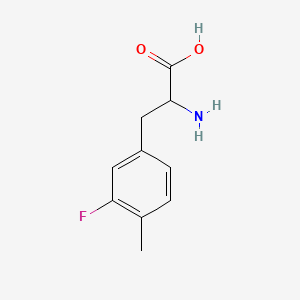

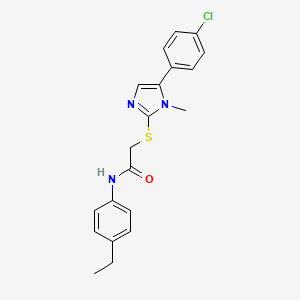

3-Fluoro-4-methyl-DL-phenylalanine is a laboratory chemical . Its IUPAC name is 4-fluoro-3-methylphenylalanine . It has a molecular weight of 197.21 . The CAS Number is 1259956-32-5 .

Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has been a topic of interest in recent years . Various synthetic approaches have been developed, with a focus on methods that introduce fluorine into the phenyl, the β-carbon, or the α-carbon of ᴅ-or ʟ-phenylalanines .Molecular Structure Analysis

The molecular formula of this compound is C10H12FNO2 . The Inchi Code is 1S/C10H12FNO2/c1-6-4-7 (2-3-8 (6)11)5-9 (12)10 (13)14/h2-4,9H,5,12H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .科学的研究の応用

Mutants of Saccharomyces cerevisiae

Research involving Saccharomyces cerevisiae (a type of yeast) showed that dl-p-Fluorophenylalanine, an analogue of L-phenylalanine, facilitated the isolation of mutants impaired in phenylalanine biosynthesis regulation. These mutants produced significantly more β-phenethyl alcohol and β-phenethyl acetate than the wild type, highlighting the compound's potential in modifying yeast metabolism for industrial applications like brewing and bioengineering (Akita et al., 1990).

Chromatography and Analytical Techniques

Another study focused on the separation capabilities of ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC), using 3-Fluoro-4-methyl-DL-phenylalanine among other compounds. This research provides insights into the analytical applications of the compound in complex chemical mixtures, enhancing our understanding of its interactions and separation properties (Chen et al., 1998).

Genetic Code Expansion

The compound has also been used in research aiming to expand the genetic code. For instance, site-directed incorporation of p-fluoro-phenylalanine into proteins in Escherichia coli demonstrated the potential of using such amino acid analogs to study protein structure and function through 19F-NMR spectroscopy and other methods. This approach may facilitate the development of novel proteins with unique properties for medical and industrial applications (Furter, 1998).

Fluorescent Amino Acid Encoding

Research on the biosynthetic incorporation of fluorescent amino acids into proteins at defined sites has opened new avenues for studying protein dynamics and interactions. By genetically encoding a fluorescent amino acid like this compound, scientists can monitor protein folding, localization, and interactions in real-time, providing valuable insights into cellular processes and the potential for novel biomarker development (Summerer et al., 2006).

Neurochemical Studies

Additionally, this compound has been utilized in neurochemical studies, such as those investigating cerebral protein synthesis. For instance, research using fluorine-18-labeled ortho or para isomers of this compound in autoradiographic and biochemical studies provides insights into its incorporation into cerebral proteins. This research underscores the potential of this compound in developing noninvasive diagnostic tools for studying brain function and disorders (Bodsch et al., 1988).

Safety and Hazards

将来の方向性

Fluorinated compounds, including 3-Fluoro-4-methyl-DL-phenylalanine, are widely used in molecular imaging, pharmaceuticals, and materials . The synthesis of these compounds has attracted increasing attention from biologists and chemists . Future research may focus on finding or creating excellent fluoride synthase for the synthesis of fluorinated compounds .

作用機序

Target of Action

The primary targets of 3-Fluoro-4-methyl-DL-phenylalanine are enzymes involved in the synthesis of fluorinated compounds . These enzymes include cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Mode of Action

This compound interacts with its targets by participating in enzymatic reactions that lead to the synthesis of fluorinated compounds . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated compounds . The downstream effects of these pathways include the production of fluorinated natural products that are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of fluorinated compounds with new functions and improved performance . These compounds are used in various applications, including molecular imaging, pharmaceuticals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that achieving selective fluorination is a huge challenge under mild conditions .

特性

IUPAC Name |

2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNDIMQYVVGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)